molecular formula C10H16N2OS B2400495 1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 2199317-20-7

1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine

Cat. No.: B2400495
CAS No.: 2199317-20-7
M. Wt: 212.31
InChI Key: GCKHVAMXYNSURN-UHFFFAOYSA-N
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Description

1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a thiazole moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine and thiazole derivatives.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods:

    Scale-Up Considerations: For industrial production, the reactions are optimized for yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring, converting it to a dihydrothiazole derivative.

    Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various halogenated or alkylated piperidine derivatives.

Scientific Research Applications

1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: The compound is used in studies investigating the interaction of thiazole-containing molecules with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1-Methyl-3-[(1,3-oxazol-2-yloxy)methyl]piperidine: Similar structure but with an oxazole ring instead of a thiazole.

    1-Methyl-3-[(1,3-imidazol-2-yloxy)methyl]piperidine: Contains an imidazole ring, offering different electronic properties and biological activities.

Uniqueness:

  • The presence of the thiazole ring in 1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine imparts unique electronic and steric properties, making it distinct in its reactivity and interaction with biological targets compared to its oxazole and imidazole analogs.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-12-5-2-3-9(7-12)8-13-10-11-4-6-14-10/h4,6,9H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKHVAMXYNSURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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